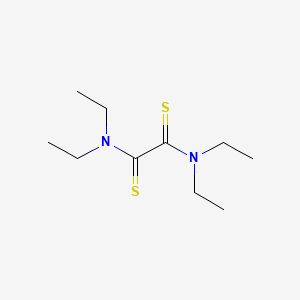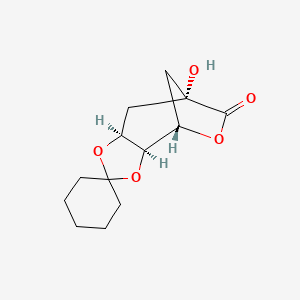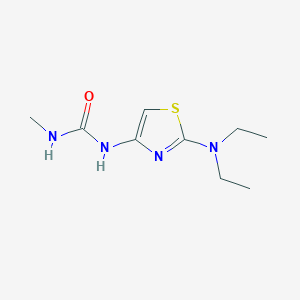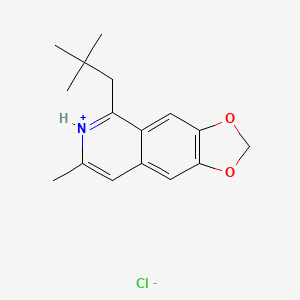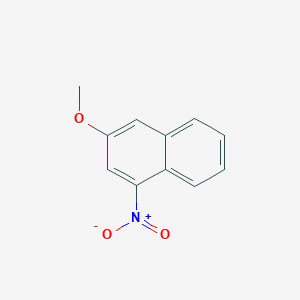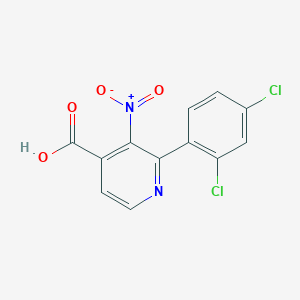
2-(2,4-Dichlorophenyl)-3-nitropyridine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dichlorophenyl)-3-nitro-4-pyridinecarboxylic acid is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a nitro group (-NO2) and a carboxylic acid group (-COOH) attached to a pyridine ring, along with two chlorine atoms on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-3-nitro-4-pyridinecarboxylic acid typically involves multi-step reactions. One common method includes the nitration of 2-(2,4-dichlorophenyl)-4-pyridinecarboxylic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(2,4-Dichlorophenyl)-3-nitro-4-pyridinecarboxylic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Catalysts: Acid catalysts for esterification, base catalysts for nucleophilic substitution.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Phenyl Derivatives: Formed through nucleophilic aromatic substitution.
Esters: Formed through esterification reactions.
科学研究应用
2-(2,4-Dichlorophenyl)-3-nitro-4-pyridinecarboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-(2,4-Dichlorophenyl)-3-nitro-4-pyridinecarboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenyl structure.
2,4-Dichlorophenylboronic acid: Used in Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds.
2,4-Dichlorophenylacetic acid: Another compound with similar structural features, used in various chemical syntheses.
Uniqueness
2-(2,4-Dichlorophenyl)-3-nitro-4-pyridinecarboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. Its combination of functional groups allows for diverse chemical modifications and applications in different fields.
属性
CAS 编号 |
212139-07-6 |
|---|---|
分子式 |
C12H6Cl2N2O4 |
分子量 |
313.09 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenyl)-3-nitropyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H6Cl2N2O4/c13-6-1-2-7(9(14)5-6)10-11(16(19)20)8(12(17)18)3-4-15-10/h1-5H,(H,17,18) |
InChI 键 |
FPPMBOPVLHHSNL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC=CC(=C2[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



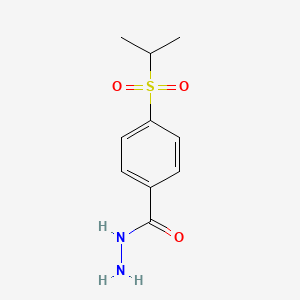
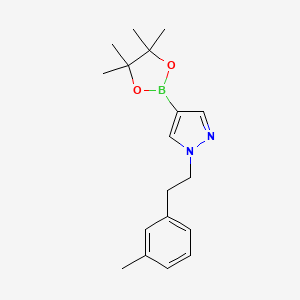
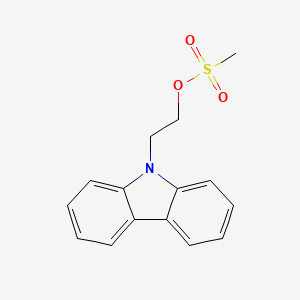
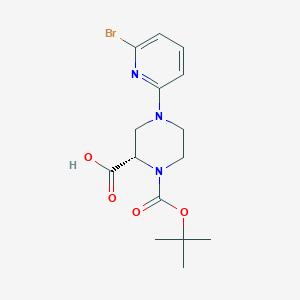
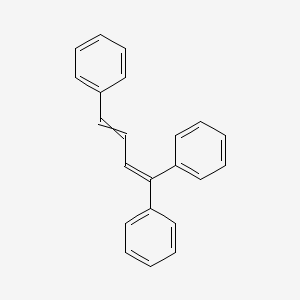
![diethyl-[2-[(2-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13731365.png)
![Methyl (3R,4S)-1-benzyl-4-(2-(((tert-butyldimethylsilyl)oxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B13731366.png)
